molecular formula C7H9NO B3065812 6-Ethyl-2(1h)-pyridinone CAS No. 61892-99-7

6-Ethyl-2(1h)-pyridinone

Cat. No.: B3065812
CAS No.: 61892-99-7
M. Wt: 123.15 g/mol
InChI Key: ILQXAOKYVNWFKK-UHFFFAOYSA-N
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Description

6-Ethyl-2(1h)-pyridinone is a heterocyclic organic compound with a pyridinone core structure It is characterized by the presence of an ethyl group at the 6th position and a keto group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2(1h)-pyridinone can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with ammonium acetate under reflux conditions. This reaction typically proceeds via the formation of an intermediate enamine, which subsequently cyclizes to form the desired pyridinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as gold(I) or silver(I) salts can be employed to facilitate the reaction under solvent-free conditions, thereby reducing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2(1h)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 6-ethyl-2-hydroxypyridine.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: 6-Ethyl-2-pyridine N-oxide.

    Reduction: 6-Ethyl-2-hydroxypyridine.

    Substitution: Various substituted pyridinones depending on the reagents used.

Scientific Research Applications

6-Ethyl-2(1h)-pyridinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-2(1h)-pyridinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2(1h)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

6-ethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-4-3-5-7(9)8-6/h3-5H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQXAOKYVNWFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210905
Record name 1H-Pyridin-2-one, 6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-99-7
Record name 1H-Pyridin-2-one, 6-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyridin-2-one, 6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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